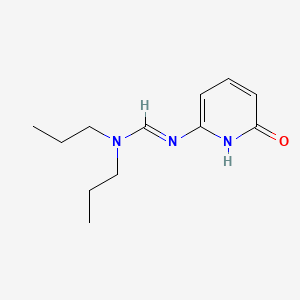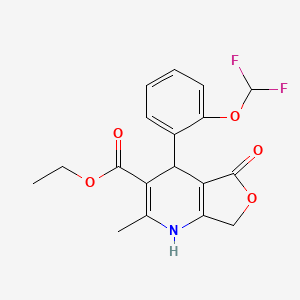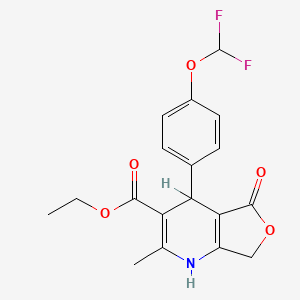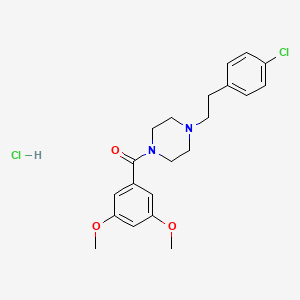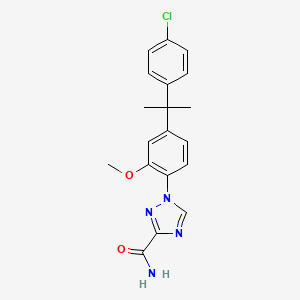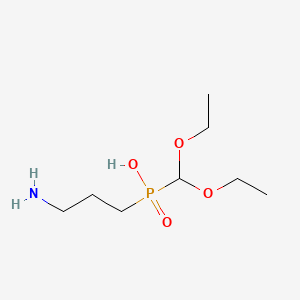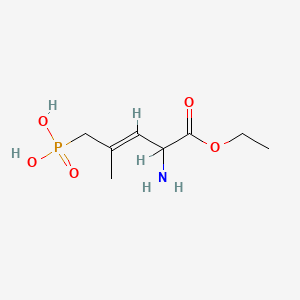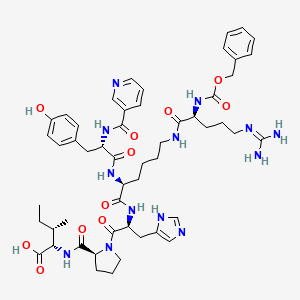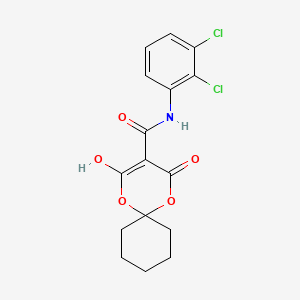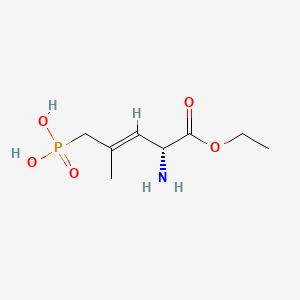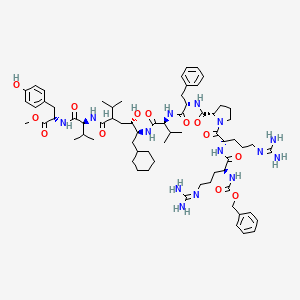
Chamazulene
Overview
Description
Chamazulene is an aromatic hydrocarbon with the molecular formula C₁₄H₁₆. It is a blue-violet derivative of azulene, which is biosynthesized from the sesquiterpene matricin. This compound is found in various plants, including chamomile (Matricaria chamomilla), wormwood (Artemisia absinthium), and yarrow (Achillea millefolium). It is known for its anti-inflammatory, antioxidant, and antimicrobial properties .
Mechanism of Action
Target of Action
Chamazulene, also known as Chamazulen, is an aromatic hydrocarbon that occurs naturally in many plants and mushrooms, such as Matricaria chamomilla, Artemisia absinthium, Achillea millefolium, and Lactarius indigo . It has been widely used in medicine for its antiallergic, antibacterial, and anti-inflammatory properties . The primary targets of this compound are the CYP1A2 enzyme and iNOS expression in activated macrophages . These targets play a significant role in the body’s immune response and inflammation processes .
Mode of Action
This compound interacts with its targets by inhibiting the CYP1A2 enzyme and iNOS expression in activated macrophages . This inhibition can lead to the prohibition of NO release and synthesis . This compound also has a strong inhibitory effect on endogenous prostaglandin E2 (PGE2) levels in RAW 264.7 macrophages and can play the role of selective COX-2 inhibitor .
Biochemical Pathways
The affected biochemical pathways involve the mevalonate pathway , which allows organisms to produce cholesterol . This compound also influences the reduction of biosynthesis of cholesterol and fatty acids . Furthermore, it has an impact on the inflammatory pathways by inhibiting the production of NO and PGE2 .
Pharmacokinetics
It is known that this compound is a small molecule, which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include its anti-inflammatory effects due to the inhibition of pro-inflammatory biomarkers . It also possesses neuroprotective effects because of reduced NO levels . Moreover, this compound has shown promising activity on studied melanoma cancer cells with potential to trigger apoptotic death .
Action Environment
Environmental factors such as light activation and heat stress conditions can influence the action, efficacy, and stability of this compound . For instance, the this compound/camphor-rich essential oils containing 63% of this compound showed promising activity on studied melanoma cancer cells with potential to trigger apoptotic death .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Chamazulene interacts with various enzymes and proteins. It has been found to inhibit the CYP1A2 enzyme . The compound’s unique chemical structure and interesting biological properties have led to its use in antiallergic, antibacterial, and anti-inflammatory therapies .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has shown promising activity on melanoma cancer cells, with the potential to trigger apoptotic death . In osteoarthritic inflammation, this compound has been found to significantly revert the levels of lipid peroxidation and enhance the activities of superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) enzymes against IL-1β and CFA-induced oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit the CYP1A2 enzyme . In osteoarthritic inflammation, this compound was able to protect chondrocytes against IL-1β-induced inflammation by regulating the expressions of MMP-3, MMP-9, p65 NF-kβ, iNOS, and COX-2 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, it has been found to significantly protect against CFA-induced osteoarthritic inflammation
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study evaluating the protective effects of this compound against IL-1β-induced rat primary chondrocytes and complete Freund’s adjuvant (CFA)-induced osteoarthritic inflammation in rats, this compound significantly reverted the levels of lipid peroxidation and enhanced the activities of SOD, GPx, and CAT enzymes against IL-1β and CFA-induced oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a derivative of azulene, which is biosynthesized from the sesquiterpene matricin
Preparation Methods
Synthetic Routes and Reaction Conditions: Chamazulene can be synthesized through the thermal degradation of matricin, a sesquiterpene lactone found in chamomile. During the distillation process, matricin undergoes decarboxylation to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of chamomile essential oil followed by purification using preparative high-performance liquid chromatography (HPLC). The chamomile blue oil is diluted in a mixture of methanol and water, and the this compound is separated and purified through HPLC .
Types of Reactions:
Reduction: this compound can be reduced to dihydrothis compound by the addition of hydrogen atoms.
Substitution: this compound can participate in electrophilic substitution reactions due to the presence of its aromatic ring structure.
Common Reagents and Conditions:
Oxidation: Light and air are common conditions that lead to the oxidative degradation of this compound.
Reduction: Hydrogen gas in the presence of a suitable catalyst can be used for the reduction of this compound.
Major Products Formed:
Oxidation Products: Various oxidation products are formed when this compound is exposed to light and air.
Reduction Products: Dihydrothis compound is formed upon reduction.
Scientific Research Applications
Chamazulene has a wide range of scientific research applications due to its unique chemical properties:
Chemistry: this compound is used as a natural colorant in cosmetics and pharmaceuticals.
Medicine: this compound exhibits anti-inflammatory, antioxidant, and antimicrobial activities.
Comparison with Similar Compounds
- Azulene
- Guaiazulene
Chamazulene stands out among its analogs due to its potent biological activities and its role in traditional and modern medicine.
Properties
IUPAC Name |
7-ethyl-1,4-dimethylazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGJIOMUZAGVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC2=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200939 | |
| Record name | Chamazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,4-Dimethyl-7-ethylazulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
159.00 °C. @ 11.00 mm Hg | |
| Record name | 1,4-Dimethyl-7-ethylazulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-05-5 | |
| Record name | Chamazulene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chamazulene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chamazulene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chamazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethyl-1,4-dimethylazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHAMAZULENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z439UH6E5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-Dimethyl-7-ethylazulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | 1,4-Dimethyl-7-ethylazulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


